2-chloro-8-hydroxynaphthalene-1,4-dione
Description
Properties
IUPAC Name |
2-chloro-8-hydroxynaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-6-4-8(13)5-2-1-3-7(12)9(5)10(6)14/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGFPHWJRMEFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446065 | |
| Record name | 2-chloro-8-hydroxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18855-92-0 | |
| Record name | 2-chloro-8-hydroxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination of Hydroxynaphthoquinones
The chlorination of hydroxy-substituted naphthoquinones represents a foundational approach. For example, 2-chloro-1,4-naphthoquinone is synthesized from lawsone (2-hydroxy-1,4-naphthoquinone) using thionyl chloride at 90°C for 48 hours, achieving an 85% yield. Adapting this method to introduce chlorine at position 2 while retaining a hydroxyl group at position 8 would require protective group strategies. For instance, protecting the 8-hydroxy group with a tert-butyldimethylsilyl (TBS) ether prior to chlorination could prevent undesired side reactions.
Notably, the patent by CN100347141C demonstrates the use of chlorine gas with iron or zinc catalysts in aqueous media for dichlorination of 1,4-naphthoquinones. While this method targets 2,3-dichloro derivatives, modifying the substrate to include a pre-existing hydroxyl group at position 8 could direct chlorination to position 2 via steric or electronic effects. For example, the hydroxyl group at position 8 may deactivate the adjacent positions, favoring chlorination at position 2.
Catalytic Systems for Regioselective Chlorination
Catalysts play a critical role in directing chlorination. Iron powder (1–10 wt%) in aqueous hydrochloric acid enables efficient chlorination of 1-naphthylamine-4-sodium sulfonate to 2,3-dichloro-1,4-naphthoquinone. Substituting the starting material with 8-hydroxy-1,4-naphthoquinone and adjusting the catalyst (e.g., zinc chloride) may enhance selectivity for mono-chlorination at position 2. Table 1 summarizes catalytic systems from literature:
Table 1: Catalytic Chlorination Conditions for Naphthoquinones
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Fe powder | H2O | 30–90 | 90–95 | |
| ZnCl2 | Chlorobenzene | 30–90 | 98.5 | |
| SOCl2 | Neat | 90 | 85 |
Hydroxylation Strategies for Naphthoquinones
Electrophilic Hydroxylation
Introducing a hydroxyl group at position 8 poses significant challenges due to the electron-deficient nature of the naphthoquinone ring. A method adapted from Sciforum involves bromination of lawsone using H2SO4 and H2O2. Replacing bromine with a hydroxylating agent like hydrogen peroxide in acidic conditions could achieve electrophilic hydroxylation. For example:
$$
\text{Lawsone} + \text{H}2\text{O}2 \xrightarrow{\text{H}2\text{SO}4} 8\text{-Hydroxy-1,4-naphthoquinone} + \text{H}_2\text{O}
$$
However, this approach requires precise control over reaction conditions to avoid over-oxidation.
Directed ortho-Hydroxylation
Transition metal-mediated hydroxylation offers improved regioselectivity. Palladium(II) acetate in the presence of oxone has been used to hydroxylate naphthoquinones at positions ortho to existing substituents. Applying this to 2-chloro-1,4-naphthoquinone could direct hydroxylation to position 8 via chelation-assisted catalysis.
Multi-Step Synthesis Approaches
Sequential Functionalization of Naphthalene Derivatives
A modular synthesis starting from 8-hydroxynaphthalene-1-sulfonic acid involves:
- Sulfonation : Introduce a sulfonic acid group at position 1.
- Chlorination : Use Cl2 gas with FeCl3 to chlorinate position 2.
- Oxidation : Convert the sulfonic acid group to a quinone using KMnO4 in acidic conditions.
This route mirrors the industrial synthesis of anthraquinones but remains untested for the target compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-8-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological and industrial applications .
Scientific Research Applications
Biological Properties
2-Chloro-8-hydroxynaphthalene-1,4-dione exhibits a range of biological activities that are characteristic of naphthoquinone derivatives. These activities include:
- Antimicrobial Activity : Studies indicate that naphthoquinones, including this compound, possess significant antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 15.6 to 500 µg/mL .
- Antitumor Activity : Research has highlighted the potential of naphthoquinones in cancer treatment. Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including breast ductal carcinoma and colon adenocarcinoma. The mechanism involves the induction of oxidative stress leading to apoptosis in cancer cells .
- Neuroprotective Effects : Recent studies have explored the neuroprotective properties of naphthoquinones. These compounds may protect neuronal cells from oxidative damage and could be beneficial in treating neurodegenerative diseases .
Therapeutic Applications
The therapeutic potential of this compound is being investigated across various medical fields:
- Antimicrobial Agents : Given its effectiveness against bacterial strains, this compound is being studied as a potential lead for developing new antimicrobial drugs. Its derivatives have shown promising results in inhibiting biofilm formation, which is crucial for treating chronic infections .
- Cancer Therapy : The antitumor properties make it a candidate for further development into anticancer agents. Ongoing research aims to modify the structure to enhance efficacy and reduce toxicity .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 2-chloro-8-hydroxynaphthalene-1,4-dione involves its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can lead to cell death, which is the basis for its antibacterial and antifungal activities. The compound can also inhibit specific enzymes by forming covalent bonds with their active sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chloro-8-hydroxynaphthalene-1,4-dione with three classes of dione-containing compounds: bis-(β-enamino-pyran-2,4-dione) derivatives, imidazolidin-2,4-diones, and methoxy-substituted naphthalene-1,4-diones.
Bis-(β-Enamino-Pyran-2,4-Dione) Derivatives
- Structural Differences : These compounds (e.g., 2a and 2b in ) feature a pyran-2,4-dione core linked via a 1,6-hexylene spacer, unlike the fused naphthalene system of the target compound.
- Electronic Properties : DFT calculations revealed dipole moments of 2a (8.98 D) and 2b (5.43 D), highlighting the influence of substituents on polarity . The target compound’s Cl and OH groups likely yield a dipole moment intermediate between these values.
- Crystal Packing : H...H (40–44%), O...H (22–28%), and H...C (14–17%) interactions dominate in bis-pyran-diones . The target compound’s Cl and OH groups may instead promote Cl...H or O-H...O hydrogen bonds, altering packing efficiency.
Imidazolidin-2,4-Diones
- Core Structure : These five-membered heterocyclic diones (e.g., IM-3 and IM-7 in ) lack the aromatic naphthalene system but share the 1,4-dione motif.
- Synthetic Routes: Synthesized via Strecker synthesis using amino acids and aryl isocyanates, yielding 70–74% of products . This contrasts with the likely Friedel-Crafts or nucleophilic substitution pathways for the target compound.
- Bioactivity : IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) induces acute cardiovascular effects in rats, while IM-3 exhibits CNS activity . The target compound’s bioactivity remains unexplored, but its aromatic system may favor interactions with hydrophobic protein pockets.
Methoxy-Substituted Naphthalene-1,4-Diones
- Example Compound : 2-Methoxy-8-(7-methoxy-2-oxo-2H-chromen-6-yl)-6-methyl-1,4-dihydronaphthalene-1,4-dione () shares the naphthalene core but incorporates methoxy and coumarin-derived substituents.
- Electronic Effects : Methoxy groups are electron-donating, contrasting with the electron-withdrawing Cl in the target compound. The coumarin moiety in ’s compound may enhance UV absorption or fluorescence, whereas the target’s OH group could increase solubility.
Data Tables for Comparative Analysis
Table 1: Substituent Effects on Key Properties
| Compound Class | Substituents | Dipole Moment (D) | Dominant Intermolecular Interactions | Bioactivity |
|---|---|---|---|---|
| Naphthalene-1,4-dione (Target) | 2-Cl, 8-OH | Predicted: ~7.2 | O-H...O, Cl...H | Not reported |
| Bis-pyran-2,4-diones (2a) | β-enamino, C2-symmetry | 8.98 | H...H, O...H | None reported |
| Imidazolidin-2,4-diones (IM-7) | 3-phenyl, 5-(4-isopropylphenyl) | N/A | N/A | Cardiovascular effects |
| Methoxy-naphthalene-dione | 2-OCH₃, 6-CH₃, 8-coumarinyl | N/A | π-Stacking, H-bonding | Not reported |
Key Research Findings
- Pharmacological Potential: While imidazolidin-2,4-diones show CNS and cardiovascular effects, the target compound’s bioactivity is untested but could align with anticancer or antimicrobial properties common in halogenated naphthoquinones.
- Computational Reliability : Strong DFT-NMR correlations (R² ≥ 0.93) in bis-pyran-diones suggest computational models could accurately predict the target compound’s spectral data .
Biological Activity
2-Chloro-8-hydroxynaphthalene-1,4-dione, a derivative of naphthoquinone, has garnered attention due to its diverse biological activities. This compound is part of a larger class of 1,4-naphthoquinones known for their significant pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.
Antimicrobial Properties
Research has demonstrated that naphthoquinones, including this compound, exhibit potent antimicrobial activity . A study highlighted that derivatives of naphthoquinones showed significant inhibition against various bacterial strains and fungi. For instance, modified naphthoquinones displayed enhanced efficacy against Mycobacterium tuberculosis and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Naphthoquinone Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 5 µg/mL |
| 2-Chloro-3-(thiazol-2-yl)amino-1,4-naphthoquinone | Pseudomonas aeruginosa | 10 µg/mL |
Anticancer Activity
The anticancer potential of naphthoquinones has been extensively studied. In vitro evaluations indicated that this compound exhibits cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| PC3 | 20 | Cell cycle arrest |
Anti-inflammatory Effects
The anti-inflammatory properties of naphthoquinones have also been documented. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β in THP-1 cells, suggesting a potential therapeutic role in inflammatory diseases .
Case Study 1: Cardioprotective Effects
A notable study investigated the cardioprotective effects of a related naphthoquinone derivative in a rat model of ischemic stroke. The compound significantly reduced the area of cytotoxic edema and improved cognitive functions post-treatment . This suggests that derivatives like this compound may offer protective effects against oxidative stress.
Case Study 2: Antiplatelet Activity
Another investigation focused on the antiplatelet activity of thio-derivatives of naphthoquinones. These derivatives exhibited significant inhibition of platelet aggregation with IC50 values ranging from 5 to 15 µM without causing cytotoxicity . This highlights the potential application of these compounds in thrombus formation treatment.
Structure-Activity Relationship (SAR)
The biological activity of naphthoquinones is closely linked to their chemical structure. Modifications at specific positions on the naphthoquinone ring can enhance or diminish their biological effects. For instance, the introduction of halogen groups or thio substituents has been shown to improve antimicrobial and anticancer activities .
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Enhanced antimicrobial activity |
| Thio group addition | Increased antiplatelet activity |
| Hydroxyl group positioning | Improved cytotoxicity |
Q & A
Basic: What are the standard synthetic routes for 2-chloro-8-hydroxynaphthalene-1,4-dione, and how are reaction conditions optimized?
Answer:
The synthesis typically involves halogenation and hydroxylation of naphthoquinone precursors. For example, halogenated intermediates like 2,3-dichloro-1,4-naphthoquinone are reacted with hydroxyl-containing nucleophiles under basic conditions (e.g., K₂CO₃ in DMF) . Key steps include:
- Reagent selection : Propargyl bromide or substituted amines for regioselective substitution .
- Optimization variables : Reaction time (2–6 hours), temperature (room temperature to reflux), and stoichiometric ratios (1:1 to 1:1.5 for nucleophile:quinone).
- Monitoring : TLC with n-hexane:ethyl acetate (9:1) to track progress .
Yields range from 54.9% to 89.6%, depending on substituent steric/electronic effects (Table 1) .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
A multi-technique approach ensures structural validation:
- IR spectroscopy : Confirms carbonyl (1700–1650 cm⁻¹) and hydroxyl (broad ~3200 cm⁻¹) groups .
- NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and substituent environments (e.g., chloro vs. hydroxy groups) .
- X-ray crystallography : Resolves stereochemical details, such as torsion angles (e.g., C14—O3—C19—O4 = −177.49°) .
- Melting point analysis : Consistency with literature values (e.g., 123–125°C) indicates purity .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves (inspected pre-use) and flame-retardant suits to prevent skin contact .
- Ventilation : Use fume hoods to avoid inhalation; respiratory protection if aerosolization occurs .
- Spill management : Contain with inert absorbents (e.g., vermiculite); avoid drain disposal .
- Storage : Seal containers and store at 0–6°C, segregated from oxidizers .
Advanced: How can researchers resolve contradictions in reported biological activities of halogenated naphthoquinones?
Answer:
Discrepancies (e.g., antimicrobial vs. inactive derivatives) arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance bioactivity compared to electron-donating groups .
- Assay variability : Standardize microbial strains (e.g., E. coli ATCC 25922) and concentrations (50–100 µg/mL) using CLSI guidelines .
- Statistical validation : Apply ANOVA to assess significance of activity differences (e.g., p < 0.05) .
Example : Derivatives with 4-fluorophenylthio groups (e.g., compound 6b ) show higher antimicrobial activity (MIC = 50 µg/mL) than non-halogenated analogs .
Advanced: What strategies improve the yield of electrophilic substitution reactions in naphthoquinone systems?
Answer:
- Activation : Use Lewis acids (e.g., FeCl₃) or polar aprotic solvents (DMF) to enhance quinone electrophilicity .
- Regioselectivity : Block competing positions with methoxy groups, directing chloro/hydroxy additions to C-2/C-8 .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes side products, improving yield by 15–20% .
Advanced: How do solvent polarity and proticity affect the tautomeric equilibrium of this compound?
Answer:
- Polar aprotic solvents (DMSO) : Stabilize enol tautomers via intramolecular H-bonding, observed in ¹H NMR (δ 12–14 ppm for enolic -OH) .
- Protic solvents (MeOH) : Shift equilibrium toward diketo forms, confirmed by UV-Vis λmax shifts (Δ ~20 nm) .
- Computational modeling : DFT calculations predict tautomer stability, aligning with experimental data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
